molecular formula C12H14FNO B3823135 N-(1-cyclopropylethyl)-3-fluorobenzamide

N-(1-cyclopropylethyl)-3-fluorobenzamide

Cat. No.: B3823135
M. Wt: 207.24 g/mol
InChI Key: AWLFANMRRMDUPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropylethyl)-3-fluorobenzamide: is an organic compound characterized by a benzamide core substituted with a fluorine atom at the 3-position and a cyclopropylethyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-3-fluorobenzamide typically involves the following steps:

    Formation of 3-fluorobenzoyl chloride: This is achieved by reacting 3-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with 1-cyclopropylethylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.

The overall reaction can be summarized as:

3-fluorobenzoic acid+SOCl23-fluorobenzoyl chloride+HCl+SO2\text{3-fluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-fluorobenzoyl chloride} + \text{HCl} + \text{SO}_2 3-fluorobenzoic acid+SOCl2​→3-fluorobenzoyl chloride+HCl+SO2​

3-fluorobenzoyl chloride+1-cyclopropylethylamine+Et3NThis compound+Et3NHCl\text{3-fluorobenzoyl chloride} + \text{1-cyclopropylethylamine} + \text{Et}_3\text{N} \rightarrow \text{this compound} + \text{Et}_3\text{N}\cdot\text{HCl} 3-fluorobenzoyl chloride+1-cyclopropylethylamine+Et3​N→this compound+Et3​N⋅HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The cyclopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and primary amines under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.

Major Products

    Nucleophilic Substitution: Substituted benzamides.

    Reduction: N-(1-cyclopropylethyl)-3-fluoroaniline.

    Oxidation: 3-fluorobenzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyclopropylethyl)-3-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific structural features.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-3-fluorobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylethyl group can enhance binding affinity and specificity, while the fluorine atom can influence the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-3-chlorobenzamide
  • N-(1-cyclopropylethyl)-3-bromobenzamide
  • N-(1-cyclopropylethyl)-3-methylbenzamide

Uniqueness

N-(1-cyclopropylethyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-(1-cyclopropylethyl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-8(9-5-6-9)14-12(15)10-3-2-4-11(13)7-10/h2-4,7-9H,5-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLFANMRRMDUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-cyclopropylethyl)-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-cyclopropylethyl)-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(1-cyclopropylethyl)-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1-cyclopropylethyl)-3-fluorobenzamide
Reactant of Route 5
Reactant of Route 5
N-(1-cyclopropylethyl)-3-fluorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(1-cyclopropylethyl)-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.